molecular formula C20H20N2O3S B10975730 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10975730
M. Wt: 368.5 g/mol
InChI Key: MWRWKYCNJYRWIB-UHFFFAOYSA-N
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Description

2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound featuring a thiophene ring substituted with cyano, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Substitution Reactions: The cyano, methyl, and phenyl groups are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

    Carbamoylation: The thiophene derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Cyclohexanecarboxylation: Finally, the compound is coupled with cyclohexanecarboxylic acid under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are commonly used to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structural features suggest potential biological activity. It may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new drugs or diagnostic tools.

Medicine

Due to its potential biological activity, this compound is of interest in medicinal chemistry. It may be explored for its therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid exerts its effects depends on its interaction with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Cyano-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-[(3-Cyano-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid: Lacks the phenyl group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the cyano, methyl, and phenyl groups in 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid provides a unique combination of electronic and steric effects

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(3-cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H20N2O3S/c1-12-17(13-7-3-2-4-8-13)16(11-21)19(26-12)22-18(23)14-9-5-6-10-15(14)20(24)25/h2-4,7-8,14-15H,5-6,9-10H2,1H3,(H,22,23)(H,24,25)

InChI Key

MWRWKYCNJYRWIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCCCC2C(=O)O)C#N)C3=CC=CC=C3

Origin of Product

United States

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